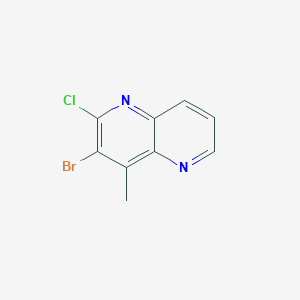

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine

Description

Properties

IUPAC Name |

3-bromo-2-chloro-4-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOOEUVVEVGYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=C1Br)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250795 | |

| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820704-12-8 | |

| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse molecular interactions with biological targets, leading to applications in areas such as oncology, infectious diseases, and neurology.[4][5][6] Substituted 1,5-naphthyridines are of particular interest as they allow for the fine-tuning of physicochemical and pharmacological properties.

This guide focuses on the chemical properties and synthetic utility of a specific, highly functionalized derivative: 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine . This molecule represents a versatile building block for the synthesis of complex molecular architectures due to the presence of two distinct halogen atoms at positions amenable to selective functionalization. While specific experimental data for this exact compound is limited, this guide will provide a comprehensive overview of its expected properties and reactivity based on established principles of 1,5-naphthyridine chemistry and data from closely related analogues.

Physicochemical Properties: A Data-Driven Estimation

Predicting the physicochemical properties of this compound is crucial for its application in drug discovery and process development. In the absence of direct experimental data, we can extrapolate from the computed properties of its constitutional isomers and closely related pyridine analogues.

| Property | 3-Bromo-2-chloro-4-methylpyridine[7] | 3-Bromo-2-chloro-5-methylpyridine[8] | 2-Bromo-3-chloro-4-methylpyridine[9] | Estimated: this compound |

| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN | C₆H₅BrClN | C₉H₆BrClN₂ |

| Molecular Weight | 206.47 g/mol | 206.47 g/mol | 206.47 g/mol | ~255.52 g/mol |

| XLogP3 | 2.9 | 2.9 | 2.9 | ~3.5-4.0 |

| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 | 2 |

| Topological Polar Surface Area | 12.9 Ų | 12.9 Ų | 12.9 Ų | ~25.8 Ų |

Interpretation and Further Considerations:

-

Solubility: With an estimated XLogP3 in the range of 3.5-4.0, the compound is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

-

Melting Point: The planar, rigid naphthyridine core is likely to result in a relatively high melting point, expected to be a crystalline solid at room temperature.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, as with many halogenated heterocycles, it may be sensitive to strong light and potent nucleophiles.

Synthesis of this compound: A Proposed Route

A plausible synthetic route to the title compound can be designed based on established methods for the construction of the 1,5-naphthyridine ring system, such as the Friedländer annulation or variations thereof. A key consideration is the introduction of the specific substitution pattern.

A potential synthetic approach could start from a suitably substituted aminopyridine precursor. The Vilsmeier-Haack reaction is a powerful tool for the synthesis of chloro-aldehydes from acetamides, which can serve as precursors to the naphthyridine ring.[10]

Proposed Synthetic Workflow for this compound

Detailed Hypothetical Protocol:

-

Step 1: Vilsmeier-Haack Cyclization. A substituted N-(pyridin-3-yl)acetamide is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This one-pot reaction leads to the formation of the 2-chloro-1,5-naphthyridine ring with a formyl group at the 3-position.

-

Step 2: Bromination. The resulting 2-chloro-4-methyl-1,5-naphthyridine-3-carbaldehyde is subjected to electrophilic bromination using N-bromosuccinimide (NBS) in the presence of an acid catalyst. The electron-donating effect of the methyl group and the directing effect of the existing substituents would favor bromination at the 3-position.

-

Step 3: Decarbonylation. The formyl group can be removed under appropriate conditions, for instance, via a decarbonylation reaction, to yield the final product, this compound.

Rationale for Experimental Choices:

-

The Vilsmeier-Haack reaction is a well-established and efficient method for the synthesis of chloro-substituted heterocyclic aldehydes.

-

NBS is a mild and selective brominating agent for electron-rich aromatic systems.

-

The choice of a multi-step synthesis allows for controlled introduction of the desired substituents.

Reactivity and Synthetic Utility: A Gateway to Novel Derivatives

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective functionalization at the 3-position, followed by a subsequent reaction at the 2-position.

Differential Reactivity in Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in medicinal chemistry.[11][12][13][14] The higher reactivity of the C-Br bond allows for the selective introduction of an aryl or heteroaryl group at the 3-position.

Hypothetical Protocol for Selective Suzuki-Miyaura Coupling:

-

To a solution of this compound in a suitable solvent (e.g., dioxane/water) is added the desired boronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 3-aryl-2-chloro-4-methyl-1,5-naphthyridine.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, selective amination at the 3-position can be achieved.

Hypothetical Protocol for Selective Buchwald-Hartwig Amination:

-

A mixture of this compound, the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere.

-

The reaction is monitored for completion.

-

Standard aqueous workup and purification by chromatography will afford the 3-amino-2-chloro-4-methyl-1,5-naphthyridine derivative.

Applications in Drug Discovery: A Scaffold for Future Therapeutics

The 1,5-naphthyridine scaffold is a component of numerous compounds with a broad spectrum of biological activities, including:

-

Anticancer agents: Certain 1,5-naphthyridine derivatives have shown potent antiproliferative activity.

-

Antibacterial and Antiviral agents: The scaffold is present in several antimicrobial drugs.[6]

-

Kinase inhibitors: The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, making it an effective scaffold for kinase inhibition.

The ability to selectively functionalize this compound at two different positions makes it an exceptionally valuable starting material for the construction of diverse chemical libraries for high-throughput screening. The introduction of various aryl, heteroaryl, and amino groups can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

References

-

PubChem. 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

-

Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

- Google Patents.

-

PubChem. 2-Bromo-4-chloro-1,5-naphthyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-3-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

SciSpace. Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. [Link]

-

PrepChem. Synthesis of 3-bromo-2-chloro-5-methylpyridine. [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

ACS Publications. RELATIVE EASE OF CYCLIZATION OF 2-, 3-, AND 4-AMINOPYRIDINE DERIVATIVES. SYNTHESIS OF NAPHTHYRIDINES. [Link]

-

SciSpace. Article. [Link]

-

ResearchGate. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

Spectroscopic Characterization of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: A Predictive Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine. As a compound of interest in medicinal chemistry and drug development, understanding its structural features through spectroscopic analysis is paramount.[1] To date, experimental spectroscopic data for this specific molecule has not been published. This guide, therefore, serves as a predictive resource for researchers, synthesizing information from known spectroscopic principles and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, this document outlines the standard methodologies for acquiring this data experimentally.

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The strategic placement of bromo, chloro, and methyl substituents on this scaffold can significantly influence its physicochemical properties and biological targets. The title compound, this compound, is a promising candidate for further investigation. This guide provides a robust, predictive framework for its spectroscopic characterization, enabling researchers to anticipate and interpret experimental results.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal three distinct signals in the aromatic region corresponding to the protons on the naphthyridine core, and one signal in the aliphatic region for the methyl group. The chemical shifts are predicted based on the electronic effects of the substituents and the inherent electronic distribution of the 1,5-naphthyridine ring system. Aromatic protons in similar systems typically resonate between 6.5 and 8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-6 | ~8.8 - 9.0 | d | ~4.5 |

| H-7 | ~7.6 - 7.8 | dd | ~8.5, 4.5 |

| H-8 | ~8.3 - 8.5 | d | ~8.5 |

| CH₃ | ~2.5 - 2.7 | s | - |

Rationale for Predictions:

-

H-6: This proton is ortho to a nitrogen atom, which is strongly deshielding, thus predicting a downfield chemical shift.

-

H-8: This proton is also ortho to a nitrogen atom and is expected to be in a similar downfield region to H-6.

-

H-7: This proton is coupled to both H-6 and H-8, resulting in a doublet of doublets. Its chemical shift will be influenced by both adjacent protons.

-

CH₃: The methyl group is attached to a carbon in an aromatic system and is expected to have a chemical shift in the typical range for such groups.

Caption: Predicted ¹³C NMR assignments for this compound.

Predicted Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a distinctive molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). [2][3] Table 3: Predicted m/z Values for the Molecular Ion Cluster

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ (C₉H₆⁷⁹Br³⁵ClN₂) | 255.9 | Major Peak |

| [M+2]⁺ | 257.9 | ~130% |

| [M+4]⁺ | 259.9 | ~30% |

Rationale for Predictions:

-

The molecular weight is calculated based on the most abundant isotopes (C=12.00, H=1.01, Br=78.92, Cl=34 .97, N=14.00).

-

The isotopic pattern is a combination of the patterns for one bromine and one chlorine atom. The [M+2] peak will be the most abundant due to the high abundance of both ⁸¹Br and ³⁷Cl.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | C-H aromatic stretching |

| 2950-2850 | C-H aliphatic stretching (methyl) |

| 1600-1450 | C=C and C=N aromatic ring stretching |

| 1450-1350 | C-H aliphatic bending (methyl) |

| 800-600 | C-Cl stretching |

| 700-500 | C-Br stretching |

Rationale for Predictions:

-

These are characteristic regions for the vibrations of the specified bonds in aromatic and heterocyclic compounds. The exact positions will be influenced by the overall molecular structure.

Proposed Experimental Protocols

For researchers who synthesize this compound, the following standard protocols are recommended for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to observe the molecular ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

Conclusion

This predictive guide offers a comprehensive spectroscopic profile of this compound, a molecule of significant interest for which no experimental data is currently available. The predicted NMR, MS, and IR data, along with the outlined experimental protocols, provide a valuable resource for researchers in the fields of chemical synthesis and drug discovery. This guide will aid in the confirmation of the synthesis of this compound and facilitate its further investigation.

References

Sources

CAS number for 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine

An In-Depth Technical Guide to 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: Synthesis, Reactivity, and Applications for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While a dedicated CAS number for this specific substitution pattern is not prominently listed in major chemical databases, this guide constructs a robust profile of the molecule. We will delve into its structural characteristics, propose a logical synthetic pathway based on established naphthyridine chemistry, analyze its expected reactivity for further derivatization, and explore its potential applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage complex heterocyclic scaffolds in their work.

Chemical Identity and Structural Elucidation

The 1,5-naphthyridine core is a recurring motif in biologically active compounds, valued for its rigid structure and hydrogen bonding capabilities.[1][2] The title compound, this compound, is a specifically functionalized derivative designed for versatile chemical modifications.

Core Structure and Properties

The key structural features are the two halogen atoms at positions 2 and 3, which offer orthogonal reactivity, and the methyl group at position 4. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine at the 3-position is primed for palladium-catalyzed cross-coupling reactions.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrClN₂ | - |

| Molecular Weight | 257.52 g/mol | - |

| Monoisotopic Mass | 255.94029 Da | - |

| XLogP3 (Predicted) | ~3.0 - 3.5 | Analog-based estimation |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 2 | - |

As of this guide's publication, a specific CAS number for this compound has not been identified in major public databases like PubChem or the CAS Common Chemistry database. This suggests the compound is likely a novel research chemical or a custom-synthesized intermediate rather than a stock commercial product. For reference, the related compound 7-bromo-2-chloro-3-methyl-1,5-naphthyridine is assigned CAS number 2256059-92-2.[3]

Structural Visualization

Caption: Structure of this compound.

Proposed Synthesis Pathway

The synthesis of substituted 1,5-naphthyridines often involves multi-step sequences starting from pyridine precursors.[4] A plausible and efficient route to the target molecule can be designed by adapting established methodologies, such as the Friedländer annulation or similar cyclization strategies.

Retrosynthetic Analysis & Rationale

A logical approach involves the construction of the second pyridine ring onto a pre-functionalized pyridine starting material. The key disconnection is the bond formation between N5-C4a and C8-C8a, which can be achieved via a condensation and cyclization reaction. The starting material of choice would be a substituted 3-aminopyridine.

Step-by-Step Synthetic Protocol

This protocol is a proposed pathway and may require optimization for reaction conditions, catalysts, and purification methods.

Step 1: Synthesis of a 2-chloro-4-methylpyridin-3-amine precursor. This is a crucial starting material. While not a stock item, it can be synthesized from commercially available pyridines through nitration, reduction, and halogenation steps.

Step 2: Condensation and Cyclization (Modified Friedländer Synthesis).

-

Reactants: The 2-chloro-4-methylpyridin-3-amine is reacted with a suitable three-carbon electrophilic synthon, such as malonic acid or its derivatives, under acidic conditions.

-

Causality: The acidic medium protonates the carbonyl oxygen, making the carbon more electrophilic. The amino group of the pyridine acts as a nucleophile, initiating the condensation. Subsequent dehydration and intramolecular cyclization form the second ring of the naphthyridine core.

-

Intermediate Formation: This reaction typically yields a dihydroxy-naphthyridine intermediate (a naphthyridinone).

Step 3: Halogenation of the Naphthyridinone Intermediate.

-

Chlorination: The hydroxyl group at the 2-position is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and robust transformation for hydroxy-azaheterocycles.[5]

-

Bromination: The subsequent regioselective bromination at the 3-position can be achieved using N-Bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or DMF. The electron-donating effect of the methyl group and the directing effects of the ring nitrogens will influence the regioselectivity of this step.

Caption: Proposed synthetic workflow for the target molecule.

Chemical Reactivity and Strategic Derivatization

The primary value of this compound lies in its capacity for selective, stepwise functionalization. The differing reactivity of the C-Cl and C-Br bonds is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The C2-Cl bond is highly activated towards SNAr due to the electron-withdrawing effect of the adjacent ring nitrogen (N1). This position is significantly more reactive to nucleophiles than the C3-Br bond.[6]

-

Typical Nucleophiles: Amines, alcohols (alkoxides), and thiols (thiolates) can readily displace the chloride.

-

Experimental Rationale: This reaction is typically performed first, under basic conditions at moderate temperatures. The higher reactivity of the chloro group allows for its selective replacement while leaving the bromo group intact for subsequent cross-coupling.[6] This orthogonality is crucial for building molecular complexity in a controlled manner.

Palladium-Catalyzed Cross-Coupling

The C3-Br bond is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a key transformation in the synthesis of many pharmaceutical agents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Causality of Reagent Choice: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand is critical. The ligand's electronic and steric properties modulate the reactivity of the palladium center, influencing the efficiency of the oxidative addition step into the C-Br bond, which is generally the rate-determining step. Bromo-pyridines are significantly more reactive in oxidative addition than their chloro-counterparts.[6]

Caption: Orthogonal reactivity pathways for the title compound.

Applications in Research and Drug Development

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][7] These include antimalarial, anticancer, and antibacterial agents.[5][8]

-

Scaffold for Kinase Inhibitors: The rigid, planar structure of the naphthyridine core can effectively mimic the adenine region of ATP, making it an ideal scaffold for designing kinase inhibitors. The substituents at the 2, 3, and 4 positions can be tailored to target the specific contours of a kinase active site.

-

DNA Intercalating Agents: The flat aromatic system can intercalate between DNA base pairs, a mechanism of action for some classes of anticancer drugs.[5]

-

Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment, this molecule can be used in FBDD screens. Hits can then be elaborated using the reactive handles at the 2 and 3 positions to rapidly generate potent lead compounds.

Safety and Handling

-

Hazard Identification: Halogenated aromatic compounds should be handled with care. Based on analogous compounds like 3-bromo-2-chloro-4-methylpyridine, this substance should be considered an irritant.[9] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

-

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a highly versatile and valuable building block for advanced chemical synthesis. While its commercial availability may be limited, its rational synthesis from pyridine precursors is achievable through established organic chemistry principles. The true power of this molecule lies in the orthogonal reactivity of its two halogen substituents, enabling chemists to perform selective SNAr and palladium-catalyzed cross-coupling reactions. This controlled, stepwise derivatization makes it an ideal platform for constructing complex molecular architectures, particularly in the pursuit of novel therapeutics and functional materials.

References

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link][1][2][4]

-

PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][9]

-

PrepChem. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link][7]

-

Li, L., et al. (2012). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules, 17(9), 10796-10808. [Link][5]

- Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. Synthesis and Reactivity of the 1,5-Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1389.

-

Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[1][10]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. [Link][8]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-bromo-2-chloro-3-methyl-1,5-naphthyridine CAS#: 2256059-92-2 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Heterocyclic Fused [1,5]naphthyridines by Intramolecular HDA Reactions [mdpi.com]

- 9. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1192263-93-6|3-Bromo-2-chloro-5-methyl-1,6-naphthyridine|BLD Pharm [bldpharm.com]

Unraveling the Therapeutic Potential of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: A Mechanistic and Application-Oriented Technical Guide

For Immediate Release

A Deep Dive into the Pharmacological Core of a Novel Naphthyridine Derivative for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold represents a privileged heterocyclic motif, consistently yielding compounds with a wide spectrum of biological activities.[1][2][3] This in-depth technical guide focuses on a specific, yet under-explored derivative, 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine (CAS No. 1820704-12-8). While this compound is commercially available, its mechanistic underpinnings remain largely uncharted in public-domain research.[4][5][6][7]

This document, authored for an audience of researchers, scientists, and drug development professionals, will therefore take a prospective approach. By synthesizing the extensive knowledge of the broader 1,5-naphthyridine class, we will propose and dissect plausible mechanisms of action for this compound. Furthermore, we will provide a comprehensive, field-proven experimental framework to systematically validate these hypotheses, thereby paving the way for its potential therapeutic applications.

The 1,5-Naphthyridine Core: A Foundation of Diverse Bioactivity

The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, serves as a rigid and planar scaffold amenable to a variety of chemical modifications. This structural versatility has allowed for the development of derivatives targeting a range of pathological processes, including cancer, infectious diseases, and inflammatory conditions.[1][3][8] Notably, substituted 1,5-naphthyridines have demonstrated potent inhibitory activity against crucial cellular enzymes such as protein kinases and topoisomerases.[9][10][11][12] The specific nature and positioning of substituents on the naphthyridine core are critical determinants of a compound's biological target and, consequently, its therapeutic potential.

Proposed Mechanisms of Action for this compound

Based on the structure-activity relationships of analogous compounds, we hypothesize two primary, and potentially overlapping, mechanisms of action for this compound: inhibition of protein kinases and disruption of topoisomerase I function . The presence of electron-withdrawing groups (bromo and chloro) at positions 3 and 2, respectively, and a methyl group at position 4, creates a unique electronic and steric profile that could favor binding to the ATP-binding pocket of kinases or the DNA-enzyme interface of topoisomerase I.

Hypothesis A: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. Several 1,5-naphthyridine derivatives have been identified as potent kinase inhibitors.[10] For instance, derivatives of this scaffold have shown inhibitory activity against c-Met kinase.[10][13]

We propose that this compound may function as an ATP-competitive kinase inhibitor. The nitrogen atoms of the naphthyridine core can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors. The substituents at the 2, 3, and 4 positions can then project into specific regions of the active site, conferring potency and selectivity.

Hypothesized Kinase Inhibition Pathway

Caption: Proposed mechanism of kinase inhibition.

Hypothesis B: Topoisomerase I Inhibition

Topoisomerase I (Top1) is a nuclear enzyme that resolves DNA torsional stress during replication and transcription. Inhibition of Top1 leads to the accumulation of DNA strand breaks and ultimately, cell death. Several 1,5-naphthyridine derivatives have been reported as Top1 inhibitors, exhibiting antiproliferative activity against cancer cell lines.[9][11][12]

We postulate that this compound could intercalate into the DNA-Top1 cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. The planar nature of the 1,5-naphthyridine ring is conducive to such intercalation, while the substituents may enhance binding affinity and specificity.

Hypothesized Topoisomerase I Inhibition Pathway

Caption: Proposed mechanism of Topoisomerase I inhibition.

Experimental Validation Framework

To rigorously test the proposed mechanisms of action, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to elucidate the biological activity of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Experimental Protocol:

-

Kinase Panel Screening:

-

Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad range of human kinases.

-

Rationale: This initial screen will identify potential kinase targets and provide a preliminary assessment of selectivity.

-

-

IC50 Determination for Hit Kinases:

-

For kinases showing significant inhibition (>50%) in the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

-

Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).

-

Use a suitable assay format, such as a radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the kinase, substrate, ATP, and compound for a defined period.

-

Measure the kinase activity and plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

-

Rationale: This provides a quantitative measure of the compound's potency against specific kinases.

-

Data Presentation:

| Kinase Target | IC50 (nM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

Cellular Assays for Kinase Inhibition

Objective: To confirm the on-target activity of the compound in a cellular context.

Experimental Protocol:

-

Phosphorylation Inhibition Assay (Western Blot):

-

Select a cell line that overexpresses a target kinase identified in the in vitro assays.

-

Treat the cells with varying concentrations of the compound for a specified time.

-

Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

-

Rationale: A decrease in the phosphorylation of the target kinase and its substrates will confirm that the compound inhibits the kinase activity within the cell.

-

Western Blot Workflow

Caption: Workflow for Western blot analysis.

In Vitro Topoisomerase I Inhibition Assay

Objective: To assess the ability of the compound to inhibit the catalytic activity of human Topoisomerase I.

Experimental Protocol:

-

DNA Relaxation Assay:

-

Incubate supercoiled plasmid DNA (e.g., pBR322) with human Topoisomerase I in the presence of varying concentrations of the compound.

-

Include a positive control (e.g., Camptothecin) and a negative control (DMSO vehicle).

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Rationale: Topoisomerase I relaxes supercoiled DNA. An active inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band on the gel.

-

Data Presentation:

| Compound Concentration (µM) | Supercoiled DNA (%) | Relaxed DNA (%) |

| 0 | Value | Value |

| 0.1 | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 100 | Value | Value |

| Camptothecin (Control) | Value | Value |

Cellular Assays for Topoisomerase I Inhibition

Objective: To determine if the compound induces DNA damage consistent with Topoisomerase I inhibition in cells.

Experimental Protocol:

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Treat cells (e.g., a human cancer cell line) with the compound for a short duration.

-

Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.

-

Stain the DNA with a fluorescent dye and visualize under a microscope.

-

Rationale: DNA strand breaks caused by Topoisomerase I inhibition will result in the formation of a "comet tail" of fragmented DNA. The length and intensity of the tail are proportional to the extent of DNA damage.

-

-

γ-H2AX Staining:

-

Treat cells with the compound and then fix and permeabilize them.

-

Incubate the cells with an antibody specific for phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks.

-

Analyze the cells by immunofluorescence microscopy or flow cytometry.

-

Rationale: The formation of γ-H2AX foci at sites of DNA damage is a sensitive indicator of Topoisomerase I inhibitor activity.

-

Future Directions and Therapeutic Implications

The validation of either or both of the proposed mechanisms of action for this compound would open up significant avenues for its development as a therapeutic agent. If it proves to be a potent and selective kinase inhibitor, it could be investigated for the treatment of various cancers or inflammatory diseases, depending on the specific kinase target. Should it emerge as a Topoisomerase I inhibitor, its potential as an anticancer agent would be of primary interest.

Further studies would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in relevant animal models of disease.

Conclusion

While the specific biological activity of this compound remains to be fully elucidated, its chemical structure, based on the versatile 1,5-naphthyridine scaffold, strongly suggests a potential role as a modulator of key cellular processes. The proposed mechanisms of kinase and topoisomerase I inhibition provide a solid foundation for a structured and comprehensive investigation into its therapeutic potential. The experimental framework outlined in this guide offers a clear and logical path for researchers to unravel the pharmacological profile of this intriguing compound, potentially leading to the development of a novel therapeutic agent.

References

-

Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728. [Link]

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 63(13), 6878–6895. [Link]

-

Cui, H., Liu, Y., Zhang, Y., Wang, Y., & Zhang, G. (2018). Dibenzo[c,h][9][11]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 23(8), 1883. [Link]

-

Fu, X., Li, Y., Wang, Y., Zhang, J., Wang, Y., & Wu, X. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Molecules, 20(8), 14856–14875. [Link]

-

Palacios, F., Alonso, C., Fuertes, M., Gonzalez, M., & Rubiales, G. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2722-8. [Link]

-

Palacios, F., Alonso, C., de los Santos, J. M., & Rubiales, G. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 459–468. [Link]

-

Błaziak, K., & Zaprutko, L. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Yomiuri Lab. (n.d.). This compound,97%. Retrieved January 21, 2026, from [Link]

-

Journal of Chemical Health Risks. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Retrieved January 21, 2026, from [Link]

-

ACS Medicinal Chemistry Letters. (2022). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Retrieved January 21, 2026, from [Link]

-

MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Retrieved January 21, 2026, from [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mgr.ymilab.com [mgr.ymilab.com]

- 5. This compound 95% | CAS: 1820704-12-8 | AChemBlock [achemblock.com]

- 6. CAS:1820704-12-8this compound-毕得医药 [bidepharm.com]

- 7. This compound | 1820704-12-8 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topo...: Ingenta Connect [ingentaconnect.com]

- 10. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 1,5-Naphthyridines

Introduction: The Enduring Appeal of the 1,5-Naphthyridine Core

The 1,5-naphthyridine moiety, a heterocyclic system composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a multitude of biological targets. This has led to the discovery of a wide spectrum of pharmacological activities, positioning 1,5-naphthyridine derivatives as promising candidates for the development of novel therapeutics.[3] This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted 1,5-naphthyridines, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols crucial for their synthesis and evaluation. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights to propel further innovation in this exciting field.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Substituted 1,5-naphthyridines have emerged as a significant class of anticancer agents, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes involved in DNA replication and repair, as well as the modulation of key signaling pathways that govern cell growth and survival.

Mechanism of Action: Inhibition of Topoisomerases and Kinases

A primary mechanism by which certain 1,5-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase enzymes, particularly topoisomerase I (Top1).[6][7] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

Furthermore, substituted 1,5-naphthyridines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[8][9] For instance, derivatives have been developed as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5), a kinase implicated in cancer cell growth and metastasis.[7][10] Inhibition of such kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Signaling Pathway: Topoisomerase I Inhibition by 1,5-Naphthyridine Derivatives

Caption: Inhibition of Topoisomerase I by 1,5-naphthyridine derivatives.

Quantitative Data: Anticancer Activity of Representative 1,5-Naphthyridines

The following table summarizes the cytotoxic activity of selected substituted 1,5-naphthyridine derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | Biological Assay | IC50 (µM) | Reference |

| 127a | Phenyl-substituted | A549 (Lung Carcinoma) | Cytotoxicity | 1.03 ± 0.30 | [7] |

| 127a | Phenyl-substituted | SKOV3 (Ovarian Cancer) | Cytotoxicity | 1.75 ± 0.20 | [7] |

| 10-methoxycanthin-6-one | Methoxy-substituted canthinone | DU145 (Prostate Cancer) | Cytotoxicity | 1.58 µg/mL | [1] |

| Compound 16 | Variously substituted | HL-60 (Leukemia) | Cytotoxicity | 0.1 | [4] |

| Compound 16 | Variously substituted | HeLa (Cervical Cancer) | Cytotoxicity | 0.7 | [4] |

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The 1,5-naphthyridine scaffold is also a fertile ground for the discovery of novel anti-infective agents.[11][12] Derivatives have demonstrated significant activity against a range of bacteria, fungi, and viruses.

Mechanism of Action: Targeting Essential Microbial Processes

The antimicrobial action of 1,5-naphthyridine derivatives often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is notably shared with the well-established quinolone class of antibiotics, with nalidixic acid, a 1,8-naphthyridine, being a prominent example.[13] While much of the focus has been on the 1,8-isomer, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.[7]

In the antiviral realm, some 1,5-naphthyridine derivatives have shown potent activity against viruses such as the human cytomegalovirus (HCMV).[14][15] The precise mechanisms are still under investigation but are thought to involve the disruption of viral replication at various stages.[15]

Quantitative Data: Antimicrobial and Antiviral Activity

| Compound ID | Target Organism | Biological Assay | MIC/IC50 | Reference |

| Canthin-6-one | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 15.62 µg/mL | [1] |

| Canthin-6-one | Fusarium graminearum | Growth Inhibition | 74.5% | [1] |

| Compound A1 (1,6-Naphthyridine) | Human Cytomegalovirus (HCMV) | 50% Inhibitory Concentration (IC50) | 39- to 223-fold lower than ganciclovir | [14][15] |

Anti-inflammatory and Antiparasitic Activities: Modulating Immune Responses and Targeting Parasites

Beyond their anticancer and antimicrobial properties, substituted 1,5-naphthyridines have demonstrated potential as anti-inflammatory and antiparasitic agents.[1][2]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Parasite-Specific Targets

Several 1,5-naphthyridine derivatives, particularly canthinone-type alkaloids, have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines.[1] This suggests their potential in treating inflammatory conditions.

In the context of parasitic diseases, certain 1,5-naphthyridine derivatives have shown activity against parasites like Plasmodium falciparum, the causative agent of malaria.[2][16] The mechanism of action for some of these compounds involves the dual inhibition of Plasmodium phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, both of which are critical for parasite survival.[17]

Quantitative Data: Anti-inflammatory and Antiparasitic Activity

| Compound ID | Biological Activity | Biological Assay | IC50/Activity | Reference |

| Canthin-6-one derivatives (1-5) | Anti-inflammatory | LPS-induced NO production inhibition | 7.73–15.09 μM | [1] |

| Quassidine E and Canthin-16-one-14-butyric acid | Anti-inflammatory | NO, IL-6, and TNF-α production inhibition | 20.51–66.96 μM | [1] |

| Compound 21 | Antimalarial (P. falciparum) | Parasite Lactate Dehydrogenase Assay | 40 nM | [17] |

Experimental Protocols: Synthesis and Biological Evaluation

A crucial aspect of drug discovery is the ability to synthesize and evaluate novel compounds efficiently. This section provides an overview of a general synthetic approach and a typical workflow for biological evaluation.

General Synthetic Strategy: The Skraup Reaction

One of the classical and versatile methods for synthesizing the 1,5-naphthyridine core is the Skraup reaction.[2][18] This involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of an acid catalyst and an oxidizing agent.

Experimental Workflow: Synthesis of 1,5-Naphthyridines via Skraup Reaction

Caption: A generalized workflow for the synthesis of substituted 1,5-naphthyridines.

Step-by-Step Protocol for a Modified Skraup Synthesis:

-

Reaction Setup: To a solution of a substituted 3-aminopyridine in a suitable solvent (e.g., dioxane/water), add glycerol.[2]

-

Catalyst Addition: Carefully add a catalyst, such as iodine or ferrous sulfate, to the reaction mixture.[2][19]

-

Acidification and Heating: Slowly add concentrated sulfuric acid while cooling the mixture. Heat the reaction mixture to reflux for several hours.[19]

-

Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide) to a neutral pH.[19]

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., chloroform). The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography to yield the desired substituted 1,5-naphthyridine.[2][19]

Biological Evaluation Workflow: From Compound to Data

A systematic approach is essential for evaluating the biological activity of newly synthesized compounds.

Workflow: Biological Evaluation of 1,5-Naphthyridine Derivatives

Caption: A typical workflow for the biological evaluation of 1,5-naphthyridine derivatives.

Step-by-Step Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,5-naphthyridine derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

The 1,5-naphthyridine scaffold continues to be a source of inspiration for medicinal chemists, yielding compounds with a remarkable diversity of biological activities. The insights into their mechanisms of action, particularly as inhibitors of topoisomerases and kinases, have paved the way for the rational design of more potent and selective therapeutic agents. The synthetic versatility of this scaffold allows for extensive structure-activity relationship studies, which are crucial for optimizing efficacy and minimizing off-target effects.

Future research in this area will likely focus on the development of highly selective inhibitors for specific biological targets, the exploration of novel biological activities, and the use of advanced synthetic methodologies to create diverse chemical libraries for high-throughput screening. The continued investigation of substituted 1,5-naphthyridines holds immense promise for the discovery of next-generation drugs to combat a wide range of human diseases.

References

-

Wójcicka, A., & Mączyński, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4293. [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3196. [Link]

-

Jain, P., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

-

Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells, 36(6), 534-540. [Link]

- CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound. (n.d.).

-

Chan, L., et al. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(9), 2524-2529. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

-

Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

-

Wójcicka, A., & Mączyński, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

-

Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

-

Grygolec, K., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]

-

Chan, L., et al. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Sci-Hub. [Link]

-

Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][9]-Naphthyridine Derivatives as Potential Anticancer and. Taylor & Francis Online. [Link]

-

Sanna, P., et al. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1][2][18]triazolo[4,3-a][1][9]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry, 43(3), 584-594. [Link]

-

Chan, L., et al. (2001). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. PubMed. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

Jain, R., & Kumar, A. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 155-177. [Link]

-

Vennerstrom, J. L., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 50(23), 5589-5595. [Link]

-

Sharma, A., et al. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 12(20), 1871-1896. [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine: A Versatile and Differentially Functionalized Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,5-naphthyridine scaffold is a privileged nitrogen-containing heterocycle, forming the core of numerous compounds with significant biological activity. The strategic placement of multiple, orthogonally reactive functional groups onto this scaffold is a key objective for accelerating drug discovery and materials science. This guide introduces 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine, a highly valuable, albeit not widely documented, synthetic intermediate. We present a robust, proposed synthetic pathway, explore its critical physicochemical properties, and provide an in-depth analysis of its core reactivity. The primary focus is on the differential reactivity of the C-Br and C-Cl bonds, which enables selective, site-specific modifications through modern cross-coupling methodologies. This document serves as a practical guide for chemists to unlock the synthetic potential of this powerful building block.

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a foundational structure in medicinal chemistry.[1] Its rigid, planar geometry and the presence of two hydrogen bond-accepting nitrogen atoms allow for specific and high-affinity interactions with a variety of biological targets. This has led to the development of 1,5-naphthyridine-based compounds with a wide range of therapeutic applications, including antimalarial agents like Pyronaridine and kinase inhibitors.[2][3]

The synthetic utility of a scaffold is exponentially increased by the introduction of multiple, orthogonally reactive handles. This compound is designed for this purpose. It possesses two distinct halogen atoms at key positions:

-

A bromide at the C3 position , which is highly susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for a host of cross-coupling reactions.

-

A chloride at the C2 position , which is significantly less reactive towards typical palladium catalysts, allowing it to be preserved during the initial functionalization of the C3 position. It can then be targeted under more forcing conditions or by different catalytic systems.

This inherent difference in reactivity allows for a programmed, stepwise elaboration of the naphthyridine core, making it an ideal intermediate for generating diverse molecular libraries from a single, advanced precursor.

Proposed Synthesis of this compound

While this specific isomer is not widely reported in commercial catalogs or mainstream chemical literature, a plausible and robust synthetic route can be designed based on established heterocyclic chemistry principles. The proposed multi-step synthesis leverages common and reliable transformations.[1][2][4]

Caption: Proposed multi-step synthesis of the title compound.

Experimental Protocol: A Proposed Route

Step 1: Synthesis of 4-Methyl-1,5-naphthyridin-2(1H)-one This step can be achieved via a modified Skraup or Doebner-von Miller reaction.

-

To a solution of 3-aminopyridine (1.0 equiv) in a suitable high-boiling solvent (e.g., nitrobenzene or polyphosphoric acid), add an α,β-unsaturated aldehyde or ketone such as crotonaldehyde (1.2 equiv).

-

Add an oxidizing agent (e.g., arsenic acid or sulfuric acid with an oxidant) and a dehydrating agent.

-

Heat the mixture under reflux for several hours, monitoring by TLC.

-

After cooling, pour the mixture onto ice and neutralize carefully with a strong base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and purify by recrystallization or column chromatography to yield the naphthyridinone intermediate.

Step 2: Synthesis of 2-Chloro-4-methyl-1,5-naphthyridine This is a standard chlorination of a pyridone/naphthyridinone.

-

Suspend 4-methyl-1,5-naphthyridin-2(1H)-one (1.0 equiv) in phosphorus oxychloride (POCl₃, 5-10 equiv).

-

Add a catalytic amount of dimethylformamide (DMF) or a phase-transfer catalyst if necessary.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize with a base (e.g., NaHCO₃ or NH₄OH) until the solution is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Step 3: Synthesis of this compound This final step is a regioselective electrophilic bromination. The C3 position is activated by the C4-methyl group and is the most likely site for substitution.

-

Dissolve 2-chloro-4-methyl-1,5-naphthyridine (1.0 equiv) in concentrated sulfuric acid at 0 °C.

-

Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Carefully pour the reaction mixture onto ice and neutralize with aqueous ammonia or sodium hydroxide.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

Purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) should yield the final target compound.

Physicochemical and Spectroscopic Data

As this compound is not commercially available, experimental data is lacking. The following table summarizes its key computed and expected properties.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrClN₂ | Calculated |

| Molecular Weight | 257.52 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Predicted |

| ¹H NMR (predicted) | Signals expected for methyl group (~2.5 ppm), and aromatic protons (7.5-9.0 ppm) | Predicted |

| ¹³C NMR (predicted) | Signals expected for methyl carbon, and 8 distinct aromatic carbons | Predicted |

| Mass Spec (EI) | M+ peak expected at m/z 256/258/260 due to Br and Cl isotopes | Predicted |

Core Reactivity & Synthetic Utility: A Platform for Diversity

The primary synthetic value of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.[5] The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more susceptible to the initial rate-limiting oxidative addition step in most Pd(0)-catalyzed cycles.[6] This allows for highly selective functionalization at the C3 position while leaving the C2-chloro group intact for subsequent transformations.

Caption: Differential reactivity enabling sequential functionalization.

Representative Protocol 1: Suzuki-Miyaura Coupling at C3

This protocol describes a typical procedure for installing an aryl or heteroaryl group at the C3-position.[7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2-1.5 equiv)

-

Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or DME

Procedure:

-

To an oven-dried Schlenk flask, add the naphthyridine starting material, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-chloro-4-methyl-1,5-naphthyridine.

Representative Protocol 2: Buchwald-Hartwig Amination at C3

This protocol is for the formation of a C-N bond, a critical transformation in medicinal chemistry.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2-1.5 equiv)

-

Palladium pre-catalyst: e.g., RuPhos Pd G3 or XPhos Pd G3 (1-3 mol%)

-

Ligand (if not using a pre-catalyst): e.g., RuPhos, XPhos

-

Base: NaOt-Bu or LHMDS (1.5-2.0 equiv)

-

Solvent: Anhydrous toluene or 1,4-dioxane

Procedure:

-

In a glovebox, add the palladium pre-catalyst, base, and naphthyridine starting material to a reaction vial.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the vial and heat to 80-110 °C with stirring.

-

Monitor the reaction by LC-MS. Upon completion (typically 2-12 hours), cool to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 3-amino-2-chloro-4-methyl-1,5-naphthyridine derivative.

Conclusion and Future Outlook

This compound represents a strategically designed, high-potential building block for synthetic and medicinal chemistry. Its key advantage—the presence of two differentially reactive halogen atoms—provides a clear and reliable pathway for the stepwise and selective synthesis of complex, polysubstituted 1,5-naphthyridine derivatives. By following the proposed synthetic route and leveraging the established protocols for selective cross-coupling at the C3-bromo position, researchers can efficiently generate novel libraries of molecules. The subsequent functionalization of the remaining C2-chloro position further expands the accessible chemical space, making this intermediate a powerful tool in the quest for new therapeutics and advanced functional materials.

References

- Journal of Chemical Health Risks. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks, 12(1).

- Bioorganic Chemistry. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.

- Sigma-Aldrich. (n.d.). 3-Bromo-1,5-naphthyridine.

- Química, S. E. de, & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.

- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

-

Indian Journal of Chemistry. (2009). Synthesis of linear dibenzo[4][8]naphthyridines using 2-chloro-4-methylquinolines. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 48B(3), 443–447.

- BLDpharm. (n.d.). 1192263-93-6 | 3-Bromo-2-chloro-5-methyl-1,6-naphthyridine.

- Matrix Scientific. (n.d.). 17965-71-8 Cas No. | 3-Bromo-1,5-naphthyridine.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.

- Chemistry of Materials. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48.

- National Center for Biotechnology Information. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.

- Wiley. (2008). The Naphthyridines. John Wiley & Sons, Inc.

- MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.

- PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine.

-

Google Patents. (2021). WO2021209477A1 - Formes cristallines de 4-[(7-chloro-2-méthoxybenzo[b][4][5]naphtyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylméthyl)phénol et leurs sels.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021209477A1 - Formes cristallines de 4-[(7-chloro-2-méthoxybenzo[b][1,5]naphtyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylméthyl)phénol et leurs sels - Google Patents [patents.google.com]

- 4. jchr.org [jchr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 17965-71-8 Cas No. | 3-Bromo-1,5-naphthyridine | Matrix Scientific [matrixscientific.com]

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Methyl-1,5-Naphthyridines for Drug Discovery Professionals

The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and the precise orientation of its nitrogen atoms provide an excellent framework for creating ligands that can engage with a wide variety of biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. This versatility has led to the development of 1,5-naphthyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antileishmanial, and kinase inhibitory properties.[1][2]